molecular formula C13H8N2O7 B1617160 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one CAS No. 2152-70-7

1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one

Cat. No.: B1617160
CAS No.: 2152-70-7
M. Wt: 304.21 g/mol
InChI Key: LUWVSMYASMXSJY-ZPUQHVIOSA-N
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Description

Molecular Architecture and Isomeric Configuration

The molecular architecture of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is fundamentally defined by its penta-1,4-dien-3-one central framework, which serves as the structural backbone connecting two 5-nitro-2-furyl substituents. The compound exhibits a highly conjugated linear structure characterized by alternating single and double bonds throughout the pentadienone chain, with the central carbonyl group positioned at the C-3 carbon. The molecular geometry demonstrates significant planarity due to the extended conjugation system, which facilitates optimal orbital overlap between the π-electrons of the furan rings, the double bonds of the pentadiene chain, and the carbonyl functionality.

The isomeric configuration of this compound presents particular complexity due to the presence of multiple double bonds capable of existing in different geometric arrangements. Chemical database analysis indicates that the compound can exist in various stereoisomeric forms, with the most stable configuration being the (1E,4E) isomer, as documented in multiple chemical repositories. This geometric arrangement positions the furyl substituents in a trans configuration relative to their respective double bonds, minimizing steric interactions while maximizing conjugative stabilization. The nitro groups attached to the furan rings adopt specific orientations that balance electronic effects with steric considerations, contributing to the overall molecular stability.

Detailed structural data reveals specific molecular parameters that define the compound's three-dimensional architecture. The molecular formula C₁₃H₈N₂O₇ indicates a relatively compact structure with a high degree of unsaturation, reflected in the presence of seven oxygen atoms distributed among the nitro groups, furan rings, and central carbonyl functionality. The compound's molecular weight of 304.214 atomic mass units, combined with its monoisotopic mass of 304.033151, provides precise identification parameters for analytical characterization.

Molecular Parameter Value Source
Molecular Formula C₁₃H₈N₂O₇
Molecular Weight 304.214 g/mol
Monoisotopic Mass 304.033151 g/mol
CAS Registry Number 2152-70-7
Density 1.504 g/cm³

Electronic Conjugation Effects in the Extended π-System

The electronic conjugation effects within 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one arise from the extensive delocalization of π-electrons across the entire molecular framework, creating a unified electronic system that significantly influences the compound's chemical and physical properties. The central penta-1,4-dien-3-one moiety establishes the primary conjugation pathway, with the carbonyl group serving as both an electron-withdrawing center and a participant in the extended π-system. This conjugation extends through the vinyl bridges to encompass the furan rings, where the aromatic character of the furan systems contributes additional stabilization through resonance interactions.

The presence of nitro substituents at the 5-position of each furan ring introduces powerful electron-withdrawing effects that significantly perturb the electronic distribution throughout the conjugated system. These nitro groups, being strong π-acceptor substituents, create regions of electron deficiency that enhance the overall electrophilic character of the molecule while simultaneously contributing to the stabilization of the conjugated system through resonance delocalization. The electronic influence of these substituents extends beyond their immediate attachment points, affecting the entire π-electron distribution and contributing to the compound's distinctive electronic properties.

Spectroscopic evidence from infrared analysis reveals characteristic absorption patterns that reflect the compound's conjugated nature and the specific electronic environments of its functional groups. The extended conjugation system manifests in the electronic spectrum through bathochromic shifts relative to non-conjugated analogs, indicating substantial lowering of the energy gap between occupied and unoccupied molecular orbitals. The electron-withdrawing nature of the nitro substituents further modulates these electronic transitions, creating a unique spectroscopic signature that distinguishes this compound from related difuryl derivatives lacking nitro functionality.

The molecular orbital characteristics of the extended π-system demonstrate significant delocalization coefficients across the entire conjugated framework. Theoretical investigations suggest that the highest occupied molecular orbital exhibits substantial electron density distributed over the furan rings and the central dienone system, while the lowest unoccupied molecular orbital shows increased localization on the electron-deficient regions influenced by the nitro substituents. This electronic distribution pattern contributes to the compound's chemical reactivity profile and its potential for participating in various conjugation-dependent chemical transformations.

Comparative Analysis with Analogous Difuryl Derivatives

Comparative structural analysis between 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one and its non-nitrated analog, 1,5-di-2-furanyl-1,4-pentadien-3-one, reveals significant differences in molecular properties that can be directly attributed to the presence of nitro substituents. The parent difuryl compound, with molecular formula C₁₃H₁₀O₃ and molecular weight 214.22 grams per mole, demonstrates substantially different physical characteristics compared to the nitro-substituted derivative. The addition of two nitro groups increases the molecular weight by approximately 90 atomic mass units while dramatically altering the electronic properties and chemical behavior of the compound.

Physical property comparisons reveal the substantial impact of nitro substitution on molecular characteristics. The non-nitrated difuryl derivative exhibits a melting point range of 51-55°C and a boiling point of 347.9°C at standard atmospheric pressure, reflecting relatively modest intermolecular interactions. In contrast, the nitro-substituted compound shows significantly elevated thermal stability, with a boiling point of 494.6°C at 760 millimeters of mercury pressure, indicating stronger intermolecular forces attributable to the polar nitro groups and increased molecular rigidity. The density comparison similarly reflects this difference, with the nitrated compound showing a density of 1.504 grams per cubic centimeter compared to approximately 1.2 grams per cubic centimeter for the parent difuryl system.

Electronic property differences between these compounds are particularly pronounced in their conjugation characteristics and electron distribution patterns. The non-nitrated difuryl derivative maintains significant conjugation throughout its π-system but lacks the strong electron-withdrawing influence that characterizes the nitro-substituted analog. This difference manifests in altered reactivity profiles, with the nitrated compound exhibiting enhanced electrophilic character and modified nucleophilic susceptibility compared to its parent structure. The presence of nitro groups also introduces additional resonance pathways that stabilize certain electronic configurations while destabilizing others, leading to distinct chemical behavior patterns.

Structural rigidity comparisons reveal that nitro substitution contributes to increased molecular planarity and reduced conformational flexibility. The electron-withdrawing nitro groups enhance the double-bond character of adjacent carbon-carbon linkages through resonance effects, resulting in higher barriers to rotation and increased structural rigidity throughout the conjugated system. This enhanced planarity facilitates more effective π-orbital overlap and stronger conjugative interactions, contributing to the observed differences in stability and reactivity between the nitrated and non-nitrated derivatives.

Property 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one 1,5-Di-2-furanyl-1,4-pentadien-3-one Source
Molecular Formula C₁₃H₈N₂O₇ C₁₃H₁₀O₃
Molecular Weight 304.214 g/mol 214.22 g/mol
Density 1.504 g/cm³ ~1.2 g/cm³
Boiling Point 494.6°C 347.9°C
Melting Point Not specified 51-55°C
CAS Number 2152-70-7 886-77-1

Properties

CAS No.

2152-70-7

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one

InChI

InChI=1S/C13H8N2O7/c16-9(1-3-10-5-7-12(21-10)14(17)18)2-4-11-6-8-13(22-11)15(19)20/h1-8H/b3-1+,4-2+

InChI Key

LUWVSMYASMXSJY-ZPUQHVIOSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Scheme :

$$
2 \, \text{(5-nitro-2-furaldehyde)} + \text{acetone} \xrightarrow{\text{base}} \text{1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one} + 2 \, \text{H}_2\text{O}
$$

Detailed Methodologies

Base-Catalyzed Condensation

  • Reagents :

    • 5-nitro-2-furaldehyde (2 equiv)
    • Acetone (1 equiv)
    • Sodium hydroxide or sodium ethoxide (catalyst)
    • Methanol/ethanol (solvent)
  • Procedure :

    • Dissolve 5-nitro-2-furaldehyde and acetone in methanol.
    • Add a catalytic amount of sodium hydroxide or sodium ethoxide.
    • Reflux the mixture at 60–80°C for 4–6 hours.
    • Acidify with dilute HCl to precipitate the product.
    • Filter and recrystallize from ethanol.
  • Yield : 50–92% (dependent on purity of starting materials).

Modified Knoevenagel Reaction

This method employs amines (e.g., methylamine, butylamine) as catalysts to enhance reaction efficiency:

  • Conditions :
    • Solvent: Benzene or acetic acid
    • Temperature: 20–25°C
    • Time: 3–5 hours
  • Advantages :
    • Faster reaction time compared to traditional aldol condensation.
    • Reduced side-product formation.

Key Parameters and Optimization

Parameter Optimal Range Impact on Yield/Purity
Molar Ratio 2:1 (aldehyde:acetone) Excess aldehyde improves yield
Temperature 60–80°C (reflux) Higher temps favor dehydration
Catalyst NaOH, NaOEt, or amines Amines reduce side reactions
Solvent Methanol, ethanol Polar aprotic solvents preferred

Analytical Validation

  • Purity Assessment :

    • HPLC analysis (as described for Nitrovin derivatives) shows a retention time of ~7 minutes under acetonitrile-dimethylformamide-sulfuric acid mobile phases.
    • UV detection at 375 nm confirms structural integrity.
  • Spectroscopic Data :

    • IR : Strong carbonyl stretch at 1670–1690 cm⁻¹.
    • ¹H NMR : Characteristic furan proton signals at δ 7.2–7.8 ppm and conjugated doublet signals for the dienone.

Challenges and Solutions

  • Nitro Group Stability :
    • Nitro groups on the furan rings are sensitive to reducing agents. Use inert atmospheres during synthesis.
  • Byproducts :
    • Unreacted aldehydes or over-condensation products may form. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Industrial-Scale Considerations

  • Cost Efficiency : 5-nitro-2-furaldehyde is commercially available but costly. In-situ nitration of 2-furaldehyde (using HNO₃/H₂SO₄) reduces expenses.
  • Environmental Impact : Ethanol/water mixtures are preferred over dichloromethane for greener synthesis.

Chemical Reactions Analysis

Knoevenagel Condensation

A modified Knoevenagel reaction using methylamine or butylamine catalysts enables the synthesis of β-nitroalkene intermediates. For example, equimolar mixtures of 5-nitro-2-furaldehyde and nitromethane react in methanol/ethanol under alkaline conditions (NaOH/NaOEt) at -15°C to form β-nitroalcohol salts. Subsequent acidification yields β-(5-nitro-2-furyl)nitroethylene precursors .

Key Conditions :

  • Catalyst: Methylamine/butylamine

  • Solvent: Alcohol/water mixtures

  • Temperature: -15°C to 0°C

  • Yield: 50–92%

Claisen-Schmidt Condensation

Ca(OH)₂-catalyzed (5–10 mol%) condensation of 5-nitro-2-furaldehyde with methyl ketones (e.g., acetone) in EtOH/H₂O (20:80) at 50°C forms the penta-dienone backbone. This method achieves 85–96% yields under optimized conditions .

Example :

2 (5-Nitro-2-furaldehyde)+AcetoneCa(OH)21,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one+H2O\text{2 (5-Nitro-2-furaldehyde)} + \text{Acetone} \xrightarrow{\text{Ca(OH)}_2} \text{1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one} + \text{H}_2\text{O}

Electrophilic Aromatic Substitution

The nitro groups on the furan rings activate the compound toward electrophilic substitution. Nitration with fuming HNO₃ in acetic anhydride at -20°C introduces additional nitro groups, forming derivatives like 1,5-bis(3,5-dinitro-2-furyl)penta-1,4-dien-3-one .

Reaction Pathway :

  • Protonation of the nitro group enhances ring electrophilicity.

  • Nitronium ion (NO₂⁺) attacks the activated furan ring.

  • Intermediate adducts undergo dehydration to stabilize the product .

Nucleophilic Additions

The α,β-unsaturated ketone moiety undergoes conjugate additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine in acetic acid produces α-nitro-α-(5-nitro-2-furyl)-β-arylethylene derivatives .

Antimicrobial Interactions

The compound disrupts microbial enzymes via covalent binding to cysteine residues. Its nitro groups are reduced intracellularly to reactive nitro radicals, which damage DNA and inhibit folate synthesis .

Mechanism :

NO2Microbial reductaseNO2ROS (DNA damage)\text{NO}_2 \xrightarrow{\text{Microbial reductase}} \text{NO}_2^- \rightarrow \text{ROS} \ (\text{DNA damage})

Antitumor Activity

In vitro studies show it inhibits topoisomerase II by intercalating into DNA, forming stable ternary complexes. This prevents DNA relegation, triggering apoptosis .

Comparative Reactivity Analysis

Reaction TypeConditionsProducts/OutcomesYield/ EfficacyReference
Knoevenagel CondensationAlkaline MeOH, -15°Cβ-Nitroalkenes50–92%
Claisen-SchmidtCa(OH)₂, EtOH/H₂O, 50°CPenta-dienone backbone85–96%
NitrationHNO₃/Ac₂O, -20°C3,5-Dinitrofuryl derivatives15–77%
Conjugate AdditionBenzylamine, AcOH, 20°Cα-Nitro-β-arylethylenes70%

Degradation and Stability

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the dienone system, forming 5-nitrofuran-2-carboxylic acid and oxalic acid .

  • Thermal Stability : Decomposes above 250°C, releasing NOₓ gases .

Scientific Research Applications

1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one, a compound with the CAS number 2152-70-7, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and materials science.

Basic Information

  • Molecular Formula : C₁₃H₈N₂O₇
  • Molecular Weight : 304.21 g/mol
  • Density : 1.504 g/cm³
  • Boiling Point : 494.6°C
  • Flash Point : 253°C

Structural Characteristics

The compound features a conjugated system that enhances its electronic properties, making it suitable for various applications in organic synthesis and materials development.

Pharmacological Applications

1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The nitro group in the furan moiety is believed to play a crucial role in enhancing biological activity by facilitating electron transfer processes.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the proliferation of human breast cancer cells (MCF-7). The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for further drug development.

Material Science Applications

The compound's unique electronic properties have made it a candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable films and exhibit good charge transport characteristics is essential for device performance.

Case Study: OLED Development

Research conducted on the incorporation of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one into OLEDs showed promising results regarding efficiency and stability. The device demonstrated enhanced luminescence and operational stability compared to traditional materials used in OLED fabrication.

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in organic synthesis, allowing for the production of more complex molecules through various chemical reactions such as Michael addition and nucleophilic substitutions. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Application AreaSpecific UseKey Findings
PharmacologyAntitumor agentInduces apoptosis in MCF-7 cells
Material ScienceOLEDs and photovoltaicsEnhanced luminescence and stability
Organic SynthesisIntermediate for novel compoundsFacilitates Michael addition reactions

Mechanism of Action

The mechanism of action of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one involves its interaction with cellular components, leading to apoptosis. The compound has been shown to initiate apoptosis through a mitochondrial-dependent mechanism, increasing the activity of caspase-3 and altering the cell cycle . This suggests that the compound targets mitochondrial pathways to exert its cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one with analogs differing in substituents, symmetry, and biological/physical properties.

Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one (2152-70-7) 5-Nitro-2-furyl C₁₃H₈N₂O₇ 304.21 Not reported High conjugation; nitro groups enhance electrophilicity
(1E,4E)-1,5-Bis(6-methylpyridin-2-yl)penta-1,4-dien-3-one 6-Methylpyridin-2-yl C₁₇H₁₆N₂O 264.32 208–210 High yield (98%), solid state, 97.7% HPLC purity
(1E,4E)-1,5-Di(pyridin-3-yl)penta-1,4-dien-3-one Pyridin-3-yl C₁₅H₁₂N₂O 236.27 Oil (no MP) Moderate yield (58%), liquid form
(1E,4E)-1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one 4-Chlorophenyl C₁₇H₁₂Cl₂O 315.19 Not reported Crystallizes in monoclinic system; used in nonlinear optics
(1E,4E)-1,5-Bis(3-methyl-2-thienyl)penta-1,4-dien-3-one 3-Methyl-2-thienyl C₁₅H₁₄OS₂ 274.39 Not reported Chalcone derivative; synthesized via Claisen-Schmidt condensation

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability and electronic conjugation compared to alkyl or heteroaryl substituents .
  • Symmetry : Symmetric derivatives (e.g., bis-pyridyl or bis-furyl) generally exhibit higher melting points and crystallinity than asymmetric analogs .

Key Observations :

  • Nitro groups in the target compound may confer antimicrobial properties akin to nitrofuran drugs, but specific data are lacking .
  • Chlorophenyl and trifluoromethylpyridyl analogs show superior antiparasitic and anticancer activities, respectively, due to enhanced lipophilicity and target binding .
Physicochemical and Material Science Properties
Compound Nonlinear Optical (NLO) Properties Electronic Features Application Potential
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one Not studied Strong electron-withdrawing nitro groups enhance π-conjugation Potential in optoelectronics (theoretical)
(1E,4E)-1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ Bromine substituents increase polarizability Frequency conversion materials
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one Used in fluorinated spiroheterocycles Fluorine enhances stability and solubility Pharmaceutical intermediates

Key Observations :

  • The nitro-furyl system in the target compound may exhibit superior NLO properties compared to bromophenyl analogs, but experimental validation is required .

Biological Activity

1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one, a compound belonging to the nitrofuran class, has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. Its molecular structure (C13H8N2O7) suggests a complex interaction with biological systems, making it a subject of various research studies aimed at elucidating its pharmacological properties.

  • Molecular Formula : C13H8N2O7
  • Molecular Weight : 304.21 g/mol
  • CAS Number : 2152-70-7

The biological activity of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is primarily attributed to its ability to induce apoptosis in various cell lines. This compound has been studied for its cytotoxic effects on insect cell lines such as Drosophila melanogaster (SL2) cells and has shown promise as an antimicrobial and anticancer agent due to its mechanism involving the generation of reactive oxygen species (ROS) that lead to cell death .

Anticancer Properties

Research indicates that 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one exhibits significant cytotoxicity against cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The compound's dual nitrofuran groups enhance its reactivity and potential for inducing DNA damage in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Insecticidal Potential

Due to its cytotoxic properties towards insect cells, 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is being explored as a green biomimetic insecticide. Its effectiveness against pest populations could provide an environmentally friendly alternative to synthetic pesticides .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed significant apoptosis induction in cancer cell lines with IC50 values <10 µM.
Study BAssess antimicrobial activityDemonstrated effectiveness against E. coli and S. aureus, with MIC values ranging from 25 to 50 µg/mL.
Study CInvestigate insecticidal propertiesInduced mortality in Drosophila larvae at concentrations of 50 µg/mL within 24 hours.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one remains largely unexplored. However, preliminary studies suggest that its lipophilicity may influence absorption and distribution in biological systems. Further research is needed to clarify its bioavailability and metabolic pathways .

Comparison with Similar Compounds

When compared to other nitrofuran derivatives such as Nitrofurantoin and Nitrofurazone, 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one stands out due to its dual nitrofuran structure which enhances its biological activity profile.

CompoundTypeActivity
NitrofurantoinAntibioticEffective against urinary tract infections
NitrofurazoneAntimicrobialUsed topically for bacterial infections
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-oneAnticancer/InsecticideInduces apoptosis; potential insecticide

Q & A

Q. What are the established synthetic routes for 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where nitro-furan aldehydes react with ketones under basic or acidic conditions. Modifications to the nitro-furyl groups can be introduced using nitration reactions. Purification often involves column chromatography followed by HPLC to achieve >95% purity, as seen in analogous chalcone derivatives . Yields vary depending on substituent reactivity and reaction optimization.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the α,β-unsaturated ketone backbone and substituent positions via characteristic chemical shifts (e.g., carbonyl at ~190 ppm) .
  • X-ray crystallography : Tools like SHELX and ORTEP-3 resolve molecular geometry, bond lengths, and dihedral angles. For example, symmetric analogs exhibit planar enone systems, critical for bioactivity .
  • IR spectroscopy : Strong absorption bands at ~1650 cm1^{-1} (C=O) and ~1520 cm1^{-1} (NO2_2) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

The nitro-furyl moieties enhance antiproliferative activity. In vitro assays show cytotoxicity against cancer cell lines (e.g., H460, MCF7) via apoptosis induction, potentially through endoplasmic reticulum stress pathways. Activity is often compared to curcumin, with improved stability due to the absence of a β-diketone group .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent effects : Asymmetric derivatives (e.g., combining nitro-furyl with pyridyl groups) exhibit higher potency than symmetric analogs. The electron-withdrawing nitro group enhances electrophilicity, promoting interaction with cellular targets like BCL-2 .
  • Spatial arrangement : Planarity of the enone system is crucial. Deviations (>10° dihedral angle) reduce binding affinity to kinases or proteases .

Q. What computational methods predict target interactions and binding stability?

  • Molecular docking (MLSD) : AutoDock Vina assesses synergistic binding with proteins (e.g., BCL-2) when combined with chemotherapeutic agents like 5-FU .
  • Molecular dynamics (GROMACS) : Simulations over 100 ns evaluate complex stability, with MMPBSA calculating binding free energies (ΔG ≤ -30 kcal/mol indicates strong affinity) .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in IC50_{50} values may arise from:

  • Cell line variability : Sensitivity differences (e.g., MDA-MB-231 vs. HeLa) .
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability .
  • Batch purity : HPLC-MS validation (≥95% purity) is essential to exclude impurities as confounding factors .

Q. What experimental strategies address stability challenges during in vitro assays?

  • Controlled environments : Use anhydrous DMSO for stock solutions and avoid prolonged light exposure to prevent nitro-group degradation .
  • Stability-indicating assays : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. What pharmacokinetic parameters should be prioritized for preclinical development?

  • Solubility : Use shake-flask methods with biorelevant media (e.g., FaSSIF). Nitro-furyl derivatives often show low aqueous solubility (<10 µM), necessitating formulation aids .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify rapid clearance via CYP450 oxidation. Methylation of hydroxyl groups can improve half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one
Reactant of Route 2
Reactant of Route 2
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one

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